5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid

概要

説明

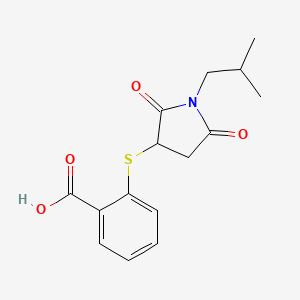

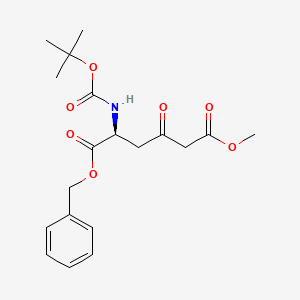

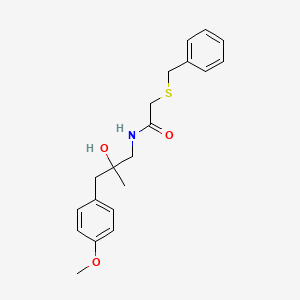

Pyrazole is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The “5-(3-methylbutyl)” part suggests that a 3-methylbutyl group is attached to the 5th carbon of the pyrazole ring. The “-3-carboxylic Acid” part indicates the presence of a carboxylic acid functional group at the 3rd position of the pyrazole ring .

Molecular Structure Analysis

The molecular structure of a compound like “5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid” would likely involve a pyrazole ring with a 3-methylbutyl group attached to one carbon and a carboxylic acid group attached to another .Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds can be quite diverse, depending on the functional groups attached to the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid” would depend on its molecular structure. For example, it might have certain solubility characteristics, melting and boiling points, and reactivity based on the functional groups present .科学的研究の応用

Drug Discovery and Pharmaceutical Applications

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid: is a compound that can be utilized in the synthesis of various bioactive molecules. Its structure allows for the creation of derivatives that may act as potential therapeutic agents. For instance, pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable scaffolds in the discovery of novel active pharmaceutical ingredients . The versatility of this compound could lead to the development of new medications with improved efficacy and reduced side effects.

Organic Synthesis

In organic chemistry, 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid can serve as a building block for complex molecules. It can undergo various chemical reactions, such as nucleophilic substitution or condensation, to form new compounds with desired properties. This makes it an important reagent in the synthesis of complex organic molecules, potentially contributing to advancements in materials science and chemical engineering .

Bioactive Molecules and Biotechnology

The pyrazole ring found in 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid is a common motif in bioactive molecules. These molecules have applications in biotechnology, where they can be used to develop new enzymes or bio-catalysts. Such compounds can facilitate biotransformation processes, which are crucial for producing fine chemicals and pharmaceuticals in an environmentally friendly manner .

Agrochemicals

Pyrazole derivatives, including those derived from 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid , can be used in the development of agrochemicals. These compounds can be designed to function as herbicides, pesticides, or fungicides, contributing to the protection of crops and ensuring food security. Their development is essential for sustainable agriculture practices .

Biotechnological Production

This compound could play a role in the microbial production of chemicals for industrial applications. By serving as a precursor or an intermediate, it can be involved in fermentation processes to produce substances like 2,3-butanediol, which has applications in chemical, cosmetics, agriculture, and pharmaceutical industries .

Industrial Uses

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid: may find applications in industrial processes, particularly in the synthesis of substances that require specific chemical properties. Its derivatives could be used as solvents, additives, or intermediates in the manufacturing of various products, enhancing the efficiency and sustainability of industrial operations .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)3-4-7-5-8(9(12)13)11-10-7/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBFZIBBKPFHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CC(=NN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3005582.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B3005586.png)

![2-((2-methoxyphenyl)amino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B3005587.png)

![3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B3005590.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B3005601.png)

![N-[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B3005604.png)